Rp-8-Br-Cgmps -

Rp-8-Br-Cgmps

Catalog Number: EVT-10951107
CAS Number:
Molecular Formula: C10H11BrN5O6PS
Molecular Weight: 440.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Sp)-8-Br-cGMPS is a nucleoside 3',5'-cyclic phosphorothioate having 8-bromoguanine as the nucleobase (the Sp-stereoisomer). It has a role as a protein kinase agonist. It is a nucleoside 3',5'-cyclic phosphorothioate, an organobromine compound and a member of purines. It is functionally related to a 3',5'-cyclic GMP.
Mechanistic Insights into cGMP-Dependent Protein Kinase (Protein Kinase G) Inhibition

Competitive Antagonism of Protein Kinase G Isoforms (Iα and Iβ)

Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) functions as a competitive antagonist for cyclic Guanosine Monophosphate (cGMP)-dependent protein kinase (Protein Kinase G) isoforms Iα and Iβ. It binds reversibly to the regulatory domain’s cyclic nucleotide-binding sites, preventing cGMP-induced activation while lacking intrinsic agonistic activity. This inhibition arises from the Rp diastereomer’s stereochemistry, which stabilizes the autoinhibitory conformation of Protein Kinase G.

Table 1: Inhibition Constants (Kᵢ) of Rp-8-Br-cGMPS for Protein Kinase G Isoforms

IsoformKᵢ (μM)Primary Localization
Protein Kinase G-Iα3.7Lung, cerebellum, vascular smooth muscle
Protein Kinase G-Iβ15Platelets, hippocampus

Source: [10]

Notably, Rp-8-Br-cGMPS exhibits 4-fold greater potency against Protein Kinase G-Iα than Iβ due to divergent allosteric coupling between their cyclic nucleotide-binding domains and catalytic sites [2] [4]. This isoform selectivity is critical for dissecting specific signaling roles—e.g., Protein Kinase G-Iβ-dependent platelet aggregation versus Protein Kinase G-Iα-mediated vasorelaxation.

Structural Determinants of Rp-8-Br-cGMPS Binding Specificity

The inhibitory efficacy of Rp-8-Br-cGMPS stems from three key structural modifications:

  • Rp-Phosphorothioate: Replacement of a non-bridging oxygen with sulfur in the cyclic phosphate creates a chiral center. The Rp diastereomer sterically hinders the conformational shift required for Protein Kinase G activation, whereas the Sp diastereomer acts as an agonist [7].
  • 8-Bromo Substitution: The bromine atom at the C8 position of guanine enhances membrane permeability via increased lipophilicity (logP = 1.29) and forces the nucleotide into the syn conformation, weakening affinity for cyclic nucleotide-gated channels relative to Protein Kinase G [10].
  • β-D-Ribofuranosyl Configuration: The sugar moiety maintains hydrogen bonding with conserved residues (e.g., Glu236 in Protein Kinase G-Iβ) within the phosphate-binding cassette, stabilizing pseudo-substrate interactions [2] [6].

Table 2: Structure-Activity Relationships of Rp-8-Br-cGMPS Modifications

ModificationFunctional RoleEffect on Protein Kinase G
Rp-phosphorothioateSteric blockade of activation helix movementCompetitive inhibition
8-BromoEnhanced lipophilicity; conformational lock (syn)Increased cellular uptake
β-D-ribofuranosylHydrogen bonding with phosphate-binding cassetteBinding site stabilization

Unlike Protein Kinase G-II, which features a shielded cyclic nucleotide-binding pocket with high cGMP selectivity [2], Protein Kinase G-I isoforms possess solvent-accessible binding clefts accommodating bulky 8-substitutions like bromine. This explains Rp-8-Br-cGMPS’s preference for Protein Kinase G-I [4].

Resistance to Phosphodiesterase-Mediated Hydrolysis

Rp-8-Br-cGMPS resists degradation by phosphodiesterases due to its phosphorothioate backbone and C8-bromination. Phosphodiesterase 5 hydrolyzes native cGMP at rates >4,000 s⁻¹ but exhibits <0.2 s⁻¹ activity against phosphorothioate analogs like Rp-8-Br-cGMPS [5]. This stability extends the inhibitor’s intracellular half-life to hours, enabling sustained Protein Kinase G blockade in long-term studies.

In retinal rod outer segments, Rp-8-Br-cGMPS remains intact for >60 minutes, whereas unmodified cGMP is degraded within seconds [5]. This property is critical for experiments requiring prolonged inhibition—e.g., studies of nitric oxide-mediated smooth muscle relaxation or platelet aggregation [7] [9].

Modulation of Retinal Cyclic Guanosine Monophosphate-Gated Ion Channels

In retinal photoreceptors, Rp-8-Br-cGMPS demonstrates partial agonist activity at cyclic Guanosine Monophosphate-gated cation channels, albeit with 70-fold lower potency than cGMP (EC₅₀ = 1,200 μM vs. 17 μM for cGMP) [5]. This weak activation arises from:

  • Reduced binding affinity due to the syn conformation imposed by the 8-bromo group.
  • Steric clashes between the phosphorothioate moiety and the channel’s cyclic nucleotide-binding domain.

Table 3: Pharmacological Profile of Rp-8-Br-cGMPS in Retinal Channels vs. Protein Kinase G

TargetEC₅₀/ Kᵢ (μM)ActivityMechanism
Cyclic Guanosine Monophosphate-gated channel1,200Partial agonistWeak cyclic Guanosine Monophosphate mimicry
Protein Kinase G-Iα3.7Competitive antagonistAllosteric suppression of activation

Despite its partial channel agonism, Rp-8-Br-cGMPS effectively antagonizes light-induced photoresponses in intact rods by competing with endogenous cyclic Guanosine Monophosphate. At 500 μM, it reduces the light-sensitive current by >50%, confirming its utility in dissecting cyclic Guanosine Monophosphate-dependent transduction pathways [5].

Properties

Product Name

Rp-8-Br-Cgmps

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one

Molecular Formula

C10H11BrN5O6PS

Molecular Weight

440.17 g/mol

InChI

InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/t2-,4-,5-,8-,23?/m1/s1

InChI Key

KRYIOQOBMVFLBO-CIZWMVDRSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.